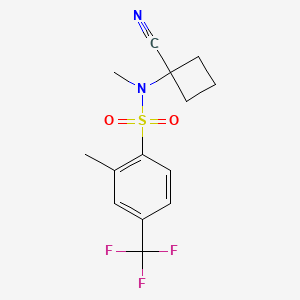
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. Inhibition of acetylcholinesterase activity may lead to increased levels of acetylcholine, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects:
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inhibition of acetylcholinesterase activity may lead to increased levels of acetylcholine, which can affect neurotransmitter signaling in the nervous system. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
実験室実験の利点と制限
The advantages of using Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate in lab experiments include its relatively simple synthesis method and its potential applications in a range of scientific fields. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further research is needed to fully explore its potential advantages and limitations in different contexts.
将来の方向性
There are many potential future directions for research on Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate. In medicinal chemistry, it could be further explored as a potential anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy and safety. In biochemistry, it could be studied for its potential to inhibit other enzymes and signaling pathways. In materials science, it could be used as a precursor for the synthesis of new metal-organic frameworks with novel properties. Overall, further research is needed to fully explore the potential applications and limitations of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate in different scientific fields.
合成法
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. In materials science, it has been explored for its potential use as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)9-3-2-8(12)4-7(9)5-17-11-14-13-6-18-11/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHYNVKGACHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

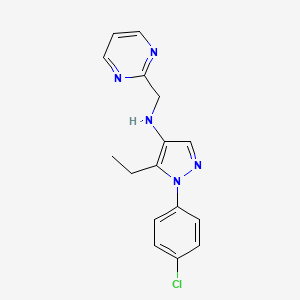
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
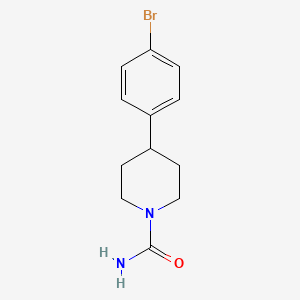
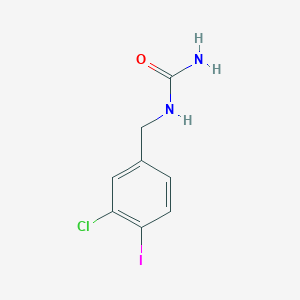
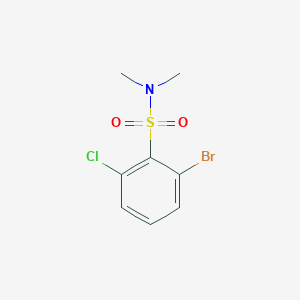


![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
